N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Description
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzamide derivative featuring a dichlorinated benzothiazole core linked to a 4-ethoxy-substituted benzene ring via an amide bond. This compound has been identified in natural sources such as P. guineense, where it exhibits the highest molecular weight among isolated benzamide derivatives (exact value unspecified in evidence) .
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-10-5-3-9(4-6-10)15(21)20-16-19-14-12(23-16)8-7-11(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPKVQUNLREPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,5-dichloro-2-nitrobenzaldehyde, under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the intermediate benzothiazole compound with ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide: The final step involves the reaction of the ethoxy-substituted benzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Environmental Analysis: It can be employed in the detection and analysis of environmental pollutants due to its sensitivity to various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-ethoxy group in the target compound likely increases solubility compared to electron-withdrawing groups (e.g., cyano in the analog from ). Fluorinated analogs (e.g., ) may exhibit enhanced bioavailability due to fluorine’s electronegativity and small atomic radius .
- Molecular Weight: The target compound’s higher molecular weight compared to fluorinated or cyano-substituted analogs could influence pharmacokinetic properties, such as membrane permeability .
Characterization :
- IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound, where the amide C=O band would dominate. NH stretching (3150–3414 cm⁻¹) and C=S vibrations (~1247–1255 cm⁻¹) are critical for confirming tautomeric forms in related compounds .
- Crystallography : SHELX programs () are widely used for structural validation. For example, the crystal structure of 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () revealed hydrogen-bonding patterns stabilizing molecular packing, a feature likely shared by the target compound .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-ethoxybenzoic acid with 4,5-dichloro-1,3-benzothiazole. The reaction conditions and purification methods can vary, but common techniques include refluxing in organic solvents followed by crystallization or chromatographic purification.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: HeLa Cell Line
A study conducted on HeLa cells revealed:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation (caspase-3 and caspase-9) and increased reactive oxygen species (ROS) production.
This highlights the potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole moiety is crucial for its bioactivity. Modifications at the ethoxy group or the dichloro substitution can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Removal of ethoxy group | Decreased antimicrobial activity |
| Substitution with different halogens | Altered anticancer potency |
This information supports the need for further SAR studies to optimize the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
